Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate
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Overview
Description
Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate typically involves the reaction of thiazole derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
- Thiazole derivative + Propargyl bromide → this compound
- Reaction conditions: Base (e.g., potassium carbonate), solvent (e.g., DMF), elevated temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anticancer, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of new materials with unique properties, such as sensors and catalysts
Mechanism of Action
The mechanism of action of Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate
- 4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
- 2-Aminothiazole derivatives
Uniqueness
Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Biological Activity
Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate is a thiazole derivative characterized by its unique molecular structure, which includes a thiazole ring and an alkyne functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
- Molecular Formula : C7H7N1O2S1
- Molecular Weight : Approximately 167.18 g/mol
- Functional Groups : Thiazole ring, alkyne group, methyl ester
The presence of the thiazole moiety is significant for its biological interactions, as it can participate in hydrogen bonding and π-π interactions with various biological targets.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action involves disrupting cellular processes critical for bacterial survival.
Anticancer Properties
Research indicates that this compound has potential anticancer activity. It has been evaluated against several cancer cell lines, demonstrating significant antiproliferative effects. For instance, in vitro studies revealed that this compound could induce apoptosis in cancer cells by inhibiting specific enzymes involved in cell cycle regulation .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes, which is crucial for its therapeutic potential. The interaction with target enzymes is mediated through its thiazole ring, which allows it to bind effectively to active sites or allosteric sites of enzymes. This binding can lead to the disruption of metabolic pathways essential for disease progression .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The thiazole ring facilitates binding to enzymes, inhibiting their activity.
- Cellular Pathway Disruption : By interfering with key signaling pathways within cells, the compound can induce apoptosis and halt cell proliferation.
Ongoing research aims to elucidate the precise molecular interactions and structural requirements for optimal activity against specific biological targets .
Structure-Activity Relationship (SAR)
The efficacy of this compound is influenced by modifications on the thiazole ring and alkyne group. Variations in these structures can significantly alter the compound's potency against microbial and cancerous cells. For example:
- Substituents on the thiazole ring can enhance or reduce binding affinity to target proteins.
This highlights the importance of SAR studies in developing more potent derivatives of this compound.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with other thiazole derivatives reveals distinct biological profiles:
Compound Name | Biological Activity | Notable Features |
---|---|---|
Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate | Antimicrobial, anticancer | Similar structure but different SAR |
2-Aminothiazole | Antimicrobial, anticancer | Known for broad-spectrum activity |
Thiazole derivatives | Varies; generally antimicrobial/anticancer | Diverse applications across fields |
Case Studies
Several studies have documented the biological activity of this compound:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated significant inhibition against E. coli with an IC50 value indicating potent antibacterial activity.
- Anticancer Potential : In vitro assays indicated that this compound could reduce cell viability in breast cancer cell lines by inducing apoptosis through caspase activation pathways.
- Enzyme Inhibition Studies : Research highlighted its ability to inhibit specific kinases involved in cancer progression, showcasing its potential as a therapeutic agent.
Properties
Molecular Formula |
C7H5NO2S |
---|---|
Molecular Weight |
167.19 g/mol |
IUPAC Name |
methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate |
InChI |
InChI=1S/C7H5NO2S/c1-10-7(9)3-2-6-4-5-11-8-6/h4-5H,1H3 |
InChI Key |
HMPNIQYXLWWEIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=NSC=C1 |
Origin of Product |
United States |
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